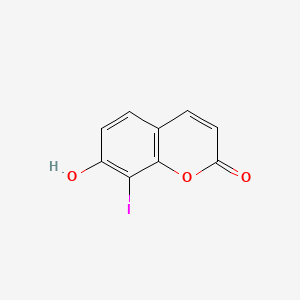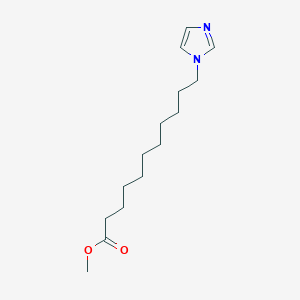
Methyl 11-(1H-imidazol-1-yl)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-(1H-imidazol-1-yl)undecanoate is a synthetic organic compound that features an imidazole ring attached to an undecanoate ester The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(1H-imidazol-1-yl)undecanoate typically involves the esterification of 11-(1H-imidazol-1-yl)undecanoic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and cyclization of amido-nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-(1H-imidazol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: 11-(1H-imidazol-1-yl)undecanol.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 11-(1H-imidazol-1-yl)undecanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 11-(1H-imidazol-1-yl)undecanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the ester group can undergo hydrolysis to release the active imidazole derivative, which can then interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used as a solvent and catalyst.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with potential biological activities.
11-(1H-Imidazol-1-yl)undecanoic acid: The precursor to Methyl 11-(1H-imidazol-1-yl)undecanoate.
Uniqueness
This compound is unique due to its combination of an imidazole ring and a long-chain ester, which imparts specific chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
72338-54-6 |
|---|---|
Fórmula molecular |
C15H26N2O2 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
methyl 11-imidazol-1-ylundecanoate |
InChI |
InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3 |
Clave InChI |
NQVPUMGTZBFNTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCN1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


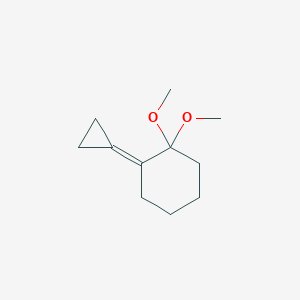
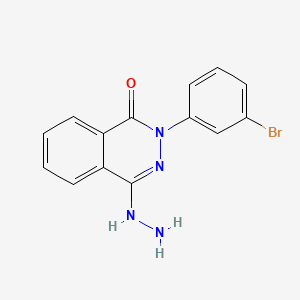
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
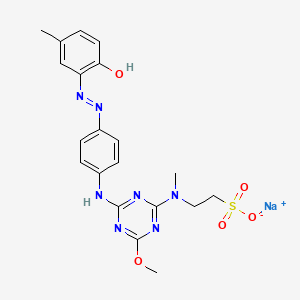
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
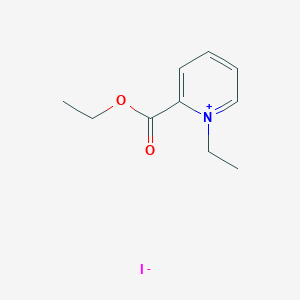
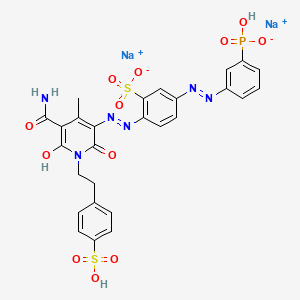
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
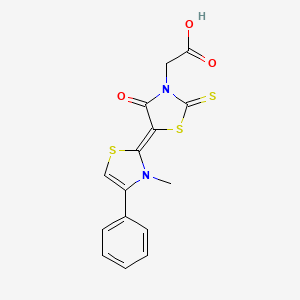
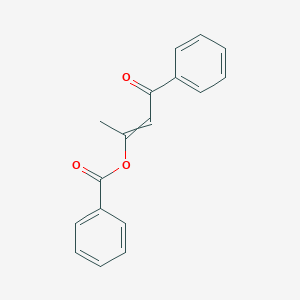
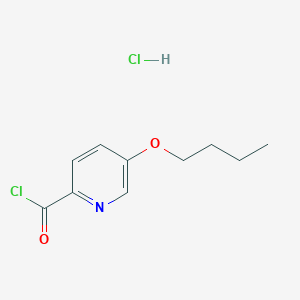
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
